molecular formula C22H20FNO5S2 B2561568 Methyl 2-((2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate CAS No. 923195-11-3

Methyl 2-((2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate

Cat. No. B2561568
M. Wt: 461.52
InChI Key: NXIKRIYTXMFMQW-UHFFFAOYSA-N
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Description

Methyl 2-((2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C22H20FNO5S2 and its molecular weight is 461.52. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radical-Mediated Cleavage and Synthesis Applications

The use of stannyl radical-mediated cleavage in the synthesis of α-fluoro esters highlights a methodology for the removal of the synthetically useful sulfone moiety. This technique involves the treatment of various sulfonyl-substituted esters under reflux conditions, leading to desulfonylation and the formation of fluoroalkanoates. Such methodologies offer a mild approach for manipulating sulfone-containing compounds, potentially including Methyl 2-((2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate, for various synthetic applications (Wnuk et al., 2000).

Antimicrobial Activity

Research on novel structures derived from benzimidazole sulfanyl derivatives has demonstrated potent and selective activities against the gastric pathogen Helicobacter pylori. A specific carbamate derivative was identified to meet several significant in vitro microbiological criteria required for a novel anti-H. pylori agent, indicating potential antimicrobial applications of related sulfone and carbamoyl compounds (Carcanague et al., 2002).

Photophysical Properties

The synthesis and study of sulfone derivatives of diarylethenes for their fluorescent properties under various conditions reveal the impact of alkyl substitution on fluorescence. These findings contribute to the understanding of how structural modifications, similar to those in Methyl 2-((2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate, can influence photophysical properties and potential applications in material sciences and optoelectronics (Takagi et al., 2012).

Crystal Structure and Engineering

The study of crystal structures and phase transitions under various conditions is vital for understanding the solid-state properties of compounds like Methyl 2-((2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate. Research on inducing phase transitions in high-Z′ structures through pressure highlights the importance of crystal engineering in optimizing the physical properties and stability of chemical compounds (Johnstone et al., 2010).

properties

IUPAC Name

methyl 2-[[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO5S2/c1-14-12-15(9-10-18(14)23)31(27,28)20(19-8-5-11-30-19)13-24-21(25)16-6-3-4-7-17(16)22(26)29-2/h3-12,20H,13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIKRIYTXMFMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2C(=O)OC)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate

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